5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one
Overview
Description
5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one, also known as Acadesine , is the AMP-activated protein kinase . This kinase plays a crucial role in cellular energy homeostasis and is considered a key player in cellular and organismal metabolism.
Mode of Action
this compound acts as an activator of the AMP-activated protein kinase . By activating this kinase, the compound can influence various biological processes, including the cellular uptake of glucose, the beta-oxidation of fatty acids, and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria .
Biochemical Pathways
The activation of AMP-activated protein kinase by this compound affects several biochemical pathways. One of these is the de novo purine nucleotide biosynthesis pathway, where it acts as an intermediate . The compound’s influence on this pathway can have downstream effects on DNA replication, repair, and cellular signaling .
Result of Action
The activation of AMP-activated protein kinase by this compound can lead to a variety of cellular effects. For example, it has been used clinically to treat and protect against cardiac ischemic injury . It also has potential applications in treating other disorders such as diabetes .
Properties
IUPAC Name |
5-amino-1-(oxolan-2-ylmethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-8-3-4-10(13)12(6-8)7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCRGJLXRSGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=CC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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